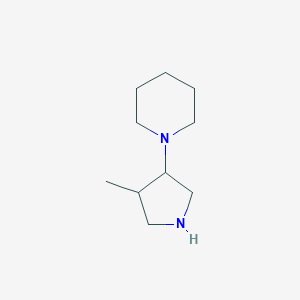
1-(4-Methylpyrrolidin-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyrrolidin-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 4-methylpyrrolidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrrolidin-3-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the 4-methylpyrrolidine substituent. Common synthetic methods include:
Nucleophilic Substitution: This method involves the reaction of a piperidine derivative with a suitable nucleophile to introduce the 4-methylpyrrolidine group.
Reductive Amination: This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form the desired piperidine derivative.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can also be employed to form the piperidine ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylpyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
1-(4-Methylpyrrolidin-3-yl)piperidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired pharmacological effects . For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, also commonly used in drug design.
N-Methylpiperidine: A piperidine derivative with a methyl group on the nitrogen atom.
Uniqueness: 1-(4-Methylpyrrolidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpyrrolidine moiety can influence the compound’s reactivity, pharmacokinetics, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-(4-methylpyrrolidin-3-yl)piperidine |
InChI |
InChI=1S/C10H20N2/c1-9-7-11-8-10(9)12-5-3-2-4-6-12/h9-11H,2-8H2,1H3 |
Clave InChI |
PPJUKDUGBVTGOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC1N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
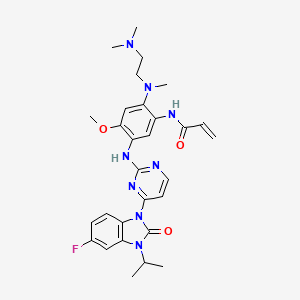
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)
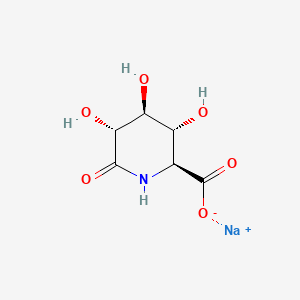

![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
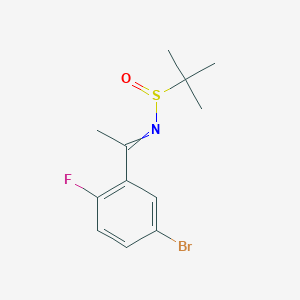

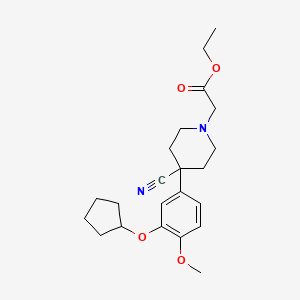
![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)
